benzyl 3-oxo-4-[(3-phenylmethoxyphenyl)methyl]piperazine-1-carboxylate
Overview
Description
Benzyl 3-oxo-4-[(3-phenylmethoxyphenyl)methyl]piperazine-1-carboxylate is a complex organic compound with a unique structure that includes a piperazine ring, a benzyl group, and a phenylmethoxyphenyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 3-oxo-4-[(3-phenylmethoxyphenyl)methyl]piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of benzylamine with an appropriate ester, followed by cyclization and functional group modifications. The reaction conditions often include the use of solvents such as methanol or chloroform, and catalysts like sodium methoxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-oxo-4-[(3-phenylmethoxyphenyl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketones or other functional groups to alcohols or other reduced forms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Benzyl 3-oxo-4-[(3-phenylmethoxyphenyl)methyl]piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Mechanism of Action
The mechanism of action of benzyl 3-oxo-4-[(3-phenylmethoxyphenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate
- Methyl 1-benzyl-3-oxo-4-piperidinecarboxylate
- N-Benzyl-3-oxo-4-piperidinecarboxylate
Uniqueness
Benzyl 3-oxo-4-[(3-phenylmethoxyphenyl)methyl]piperazine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperazine ring with a phenylmethoxyphenyl group makes it particularly interesting for medicinal chemistry and drug development .
Properties
Molecular Formula |
C26H26N2O4 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
benzyl 3-oxo-4-[(3-phenylmethoxyphenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C26H26N2O4/c29-25-18-28(26(30)32-20-22-10-5-2-6-11-22)15-14-27(25)17-23-12-7-13-24(16-23)31-19-21-8-3-1-4-9-21/h1-13,16H,14-15,17-20H2 |
InChI Key |
KPTGKERMPLMGRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)OCC2=CC=CC=C2)CC3=CC(=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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